

Technical Guide: Structure Elucidation of Fmoc-Phe-Pro-OH

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Compound of Interest

Compound Name: *Fmoc-Phe-Pro-OH*

Cat. No.: *B12502873*

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Part 1: Executive Summary & The "Split Peak" Paradox

Fmoc-Phe-Pro-OH (

, MW 484.55) is a critical dipeptide building block in Solid Phase Peptide Synthesis (SPPS). Its structural elucidation presents a unique challenge to analytical scientists: the rotameric equilibrium of the Phenylalanine-Proline amide bond.

Unlike standard peptide bonds which overwhelmingly favor the trans conformation (

), the N-substituted nature of Proline allows a significant population of the cis isomer (typically 10–30% in solution). This results in NMR signal duplication and HPLC peak splitting, often misdiagnosed as sample impurity.

This guide synthesizes Mass Spectrometry (MS), NMR, and HPLC protocols to definitively characterize **Fmoc-Phe-Pro-OH**, distinguishing intrinsic rotamers from actual synthetic impurities.

Part 2: Mass Spectrometry (Molecular Identity)

Mass spectrometry provides the primary confirmation of molecular weight and sequence connectivity.

Experimental Protocol

- Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
- Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
- Direct Infusion: 5 μ L/min.

Data Interpretation

| Ion Type | Theoretical m/z | Observed Species | Diagnostic Note |
|----------|-----------------|------------------|--|
| | 485.55 | 485.6 | Base peak; confirms intact dipeptide. |
| | 507.53 | 507.5 | Common adduct; confirms MW. |
| | 263.3 | 263.3 | Loss of Fmoc group (dibenzofulvene). |
| Fragment | 179.0 | 179.1 | Fluorenyl cation (highly stable aromatic). |

“

Analyst Note: The presence of the m/z 179 peak is a hallmark of Fmoc-protected amino acids. Absence of higher mass peaks rules out incomplete deprotection or polymerization byproducts.

Part 3: NMR Spectroscopy (The Core Elucidation)

NMR is the definitive tool for resolving the cis/trans isomerism. The restricted rotation around the Phe-Pro amide bond (

) creates two distinct magnetic environments.

Experimental Setup

- Solvent: DMSO-d

(Preferred over CDCl

to prevent aggregation and mimic SPPS conditions).

- Concentration: 10–15 mg in 600 μ L.
- Temperature: 298 K (25°C). Note: Variable Temperature (VT) NMR at 353 K can coalesce rotamer peaks, proving they are the same molecule.

Predicted Chemical Shift Table (H & C in DMSO-d)

Values are approximate based on peptide backbone trends.

| Residue | Position | H (ppm) | C (ppm) | Multiplicity |
|-----------|-------------|------------------------------|-------------------------------|---------------|
| Fmoc | Aromatics | 7.30 – 7.90 | 120.0 – 144.0 | Multiplets |
| (Linker) | 4.15 – 4.25 | 66.0 | Doublet/Multiplet | |
| (Bridge) | 4.20 – 4.30 | 47.0 | Triplet | |
| Phe | | 7.60 – 7.80 | - | Doublet |
| | 4.50 – 4.70 | 54.0 | Multiplet | |
| | 2.80 – 3.10 | 37.0 | Multiplet (Diastereotopic) | |
| Aromatics | 7.15 – 7.30 | 126.0 – 130.0 | Multiplets | |
| Pro | | 4.20 – 4.40 | 59.0 | Multiplet |
| | 1.80 – 2.20 | 29.0 (Trans) / 31.5 (Cis) | Multiplet | |
| | 1.80 – 1.95 | 24.5 (Trans) / 22.0 (Cis) | Multiplet | |
| | 3.40 – 3.60 | 47.0 | Multiplet | |
| C-Term | | ~12.5 | 173.0 | Broad Singlet |

Distinguishing Cis vs. Trans Rotamers

The most reliable method to distinguish the isomers is the

C Chemical Shift Difference between the Proline

and

carbons (

).

- The

Rule:

- Trans Isomer:

ppm. (Pro

and

are closer in shift).

- Cis Isomer:

ppm. (Pro

is downfield,

is upfield).

- Mechanism:[1][2] The steric compression in the cis form shields the

-carbon significantly.

- NOE Correlations (2D NOESY/ROESY):

- Trans: Strong NOE between Phe

and Pro

.

- Cis: Strong NOE between Phe

and Pro

.

Part 4: Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography often shows "double peaks" for pure Proline-containing peptides.

Method Parameters

- Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase: A: 0.1% TFA in
; B: 0.1% TFA in Acetonitrile.
- Gradient: 30% B to 90% B over 20 min.
- Detection: 254 nm (Fmoc absorption).

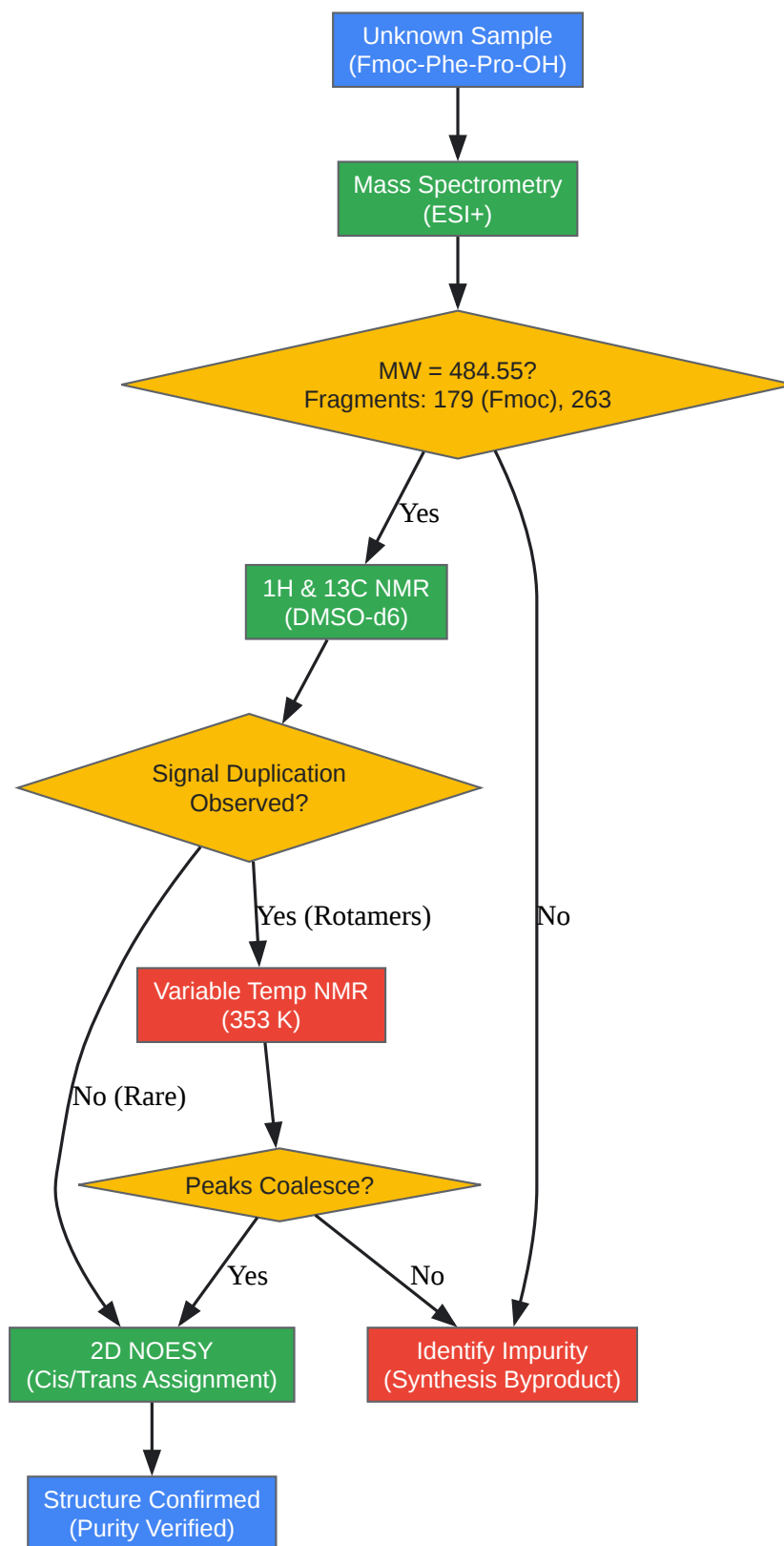
Interpretation Logic

- Split Peaks: If two peaks appear (e.g., ratio 80:20) and have identical Mass Spectra, they are conformers.
- Peak Coalescence: Re-running the HPLC at 60°C often merges the peaks into a single sharp band, confirming purity. This is a mandatory self-validation step.

Part 5: Visualization & Workflows

Diagram 1: Structure Elucidation Workflow

This flowchart outlines the logical progression from raw sample to confirmed structure, emphasizing the feedback loops for rotamer verification.

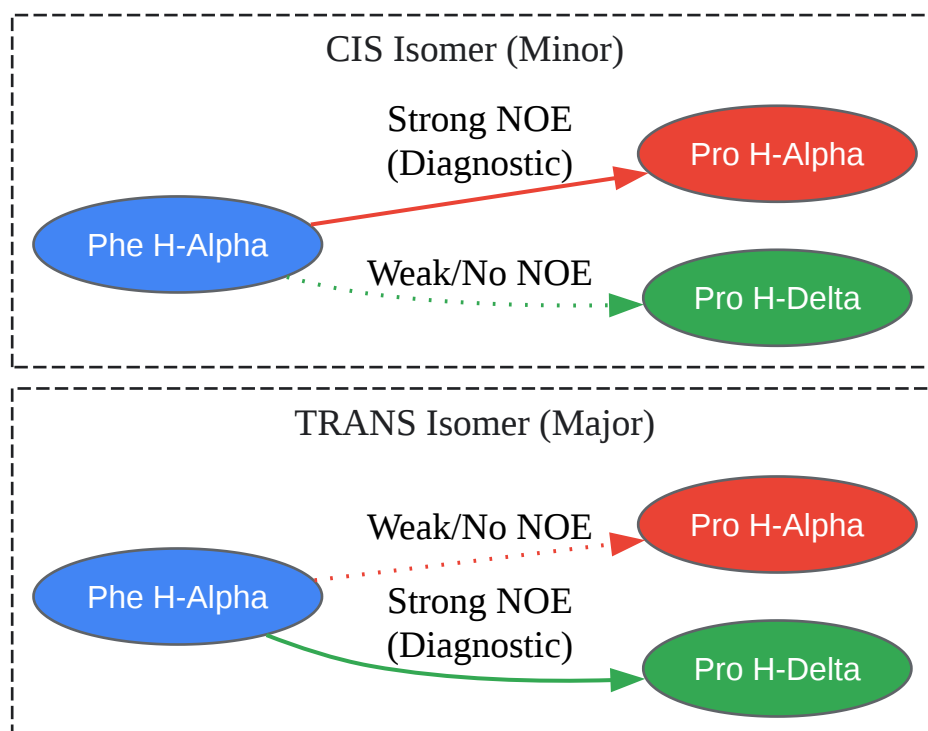


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Caption: Step-by-step elucidation logic. The "Variable Temp NMR" step is the critical control point for distinguishing rotamers from impurities.

Diagram 2: Cis/Trans Isomerism & NOE Correlations

This diagram visualizes the spatial arrangement of the Phe-Pro bond and the specific NOE signals that differentiate the isomers.



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Caption: Diagnostic NOE correlations. In the Trans isomer, the Phe alpha-proton is close to the Pro delta-protons. In Cis, it is close to the Pro alpha-proton.

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